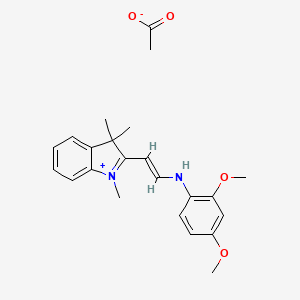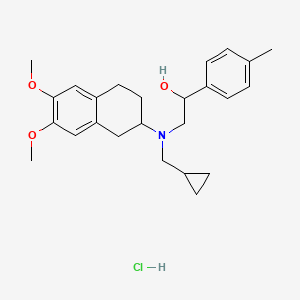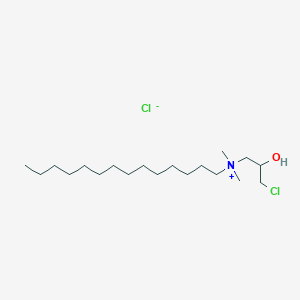
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial applications, including as a cationic surfactant in personal care products, fabric softeners, and as an antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride typically involves the reaction of dimethylmyristylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While the compound is relatively stable, it can undergo oxidation under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Major Products:
Substitution Products: The primary products are those where the chloro group is replaced by other nucleophiles.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as an antimicrobial agent to prevent contamination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the formulation of personal care products, fabric softeners, and disinfectants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It can disrupt microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, causing structural disruption.
Comparaison Avec Des Composés Similaires
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
Comparison:
- 3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride has a longer alkyl chain compared to 3-Chloro-2-hydroxypropyltrimethylammonium chloride, which enhances its surfactant properties.
- Compared to Cetyltrimethylammonium chloride , it has a different alkyl chain length, affecting its solubility and interaction with biological membranes.
- Benzalkonium chloride is more commonly used as a disinfectant, while this compound is favored in personal care products due to its milder effects on the skin.
This compound’s unique structure and properties make it a valuable component in various applications, from industrial formulations to scientific research.
Propriétés
Numéro CAS |
41892-02-8 |
|---|---|
Formule moléculaire |
C19H41Cl2NO |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxypropyl)-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C19H41ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)18-19(22)17-20;/h19,22H,4-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YPIKEVGFJFAYNE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


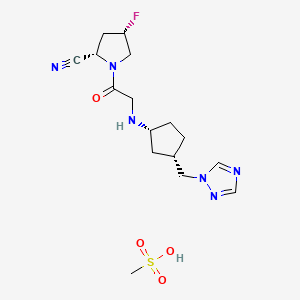
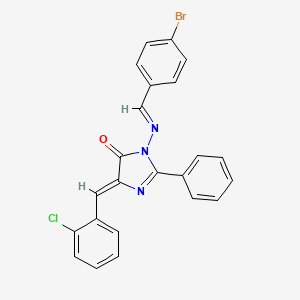

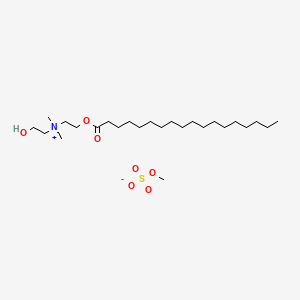
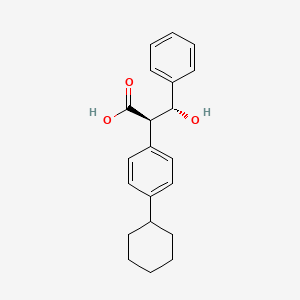
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)


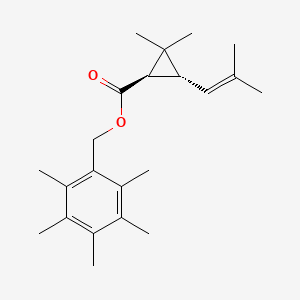
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
